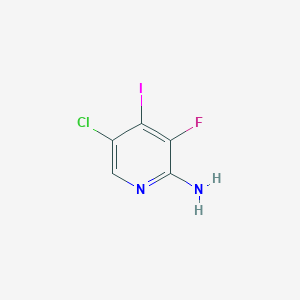
5-Chloro-3-fluoro-4-iodopyridin-2-amine
Cat. No. B1649868
Key on ui cas rn:
1064783-30-7
M. Wt: 272.45
InChI Key: OTCFXYOWHRKWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07851484B2
Procedure details


To a 200 mL round bottom flask was added 5-chloro-3-fluoro-4-iodopyridin-2-amine (9.7 g, 5.5 mmol, 1.0 equiv), zinc cyanide (4.6 g, 6.1 mmol), tetrakis(triphenylphosphine)palladium(0) (4.1 g, 0.56 mmol), and DMF (80 mL). The reaction mixture was heated to 175° C. for 40 minutes. The reaction was then poured into a mixture of EtOAc (300 mL) and brine (150 mL). The organic layer was separated, washed with brine (150 mL), dried over Na2SO4, and concentrated. The residue was dissolved in CH2Cl2 and purified by silica gel chromatography (5-30% EtOAc/hexanes) to yield 4.1 g of the title compound (69%) as an off-white solid.


Name
zinc cyanide
Quantity
4.6 g
Type
catalyst
Reaction Step One



Name
brine
Quantity
150 mL
Type
solvent
Reaction Step Two

Name
Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](I)=[C:4]([F:9])[C:5]([NH2:8])=[N:6][CH:7]=1.[CH3:11][N:12](C=O)C.CCOC(C)=O>[Cl-].[Na+].O.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:8][C:5]1[C:4]([F:9])=[C:3]([C:2]([Cl:1])=[CH:7][N:6]=1)[C:11]#[N:12] |f:3.4.5,6.7.8,^1:33,35,54,73|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C(=NC1)N)F)I
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
zinc cyanide
|
|
Quantity
|
4.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
|
Name
|
|
|
Quantity
|
4.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
brine
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
175 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (150 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography (5-30% EtOAc/hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=C(C#N)C(=CN1)Cl)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.1 g | |
| YIELD: PERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
